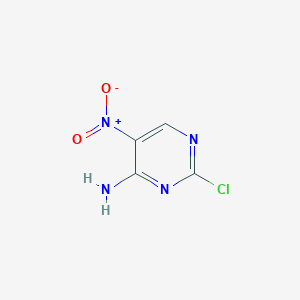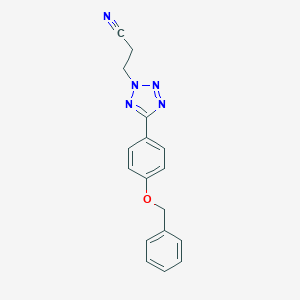
2H-Tetrazole-2-propanenitrile, 5-(4-(phenylmethoxy)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Tetrazole-2-propanenitrile, 5-(4-(phenylmethoxy)phenyl)- is a chemical compound that belongs to the class of tetrazoles. It has been widely studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mechanism Of Action
The exact mechanism of action of 2H-Tetrazole-2-propanenitrile, 5-(4-(phenylmethoxy)phenyl)- is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or signaling pathways in the body. For example, it has been shown to inhibit the activity of carbonic anhydrase, which plays a role in the regulation of pH in the body. It has also been shown to inhibit the expression of certain inflammatory cytokines, which are involved in the immune response.
Biochemical And Physiological Effects
Studies have demonstrated that 2H-Tetrazole-2-propanenitrile, 5-(4-(phenylmethoxy)phenyl)- can have a range of biochemical and physiological effects. For example, it has been shown to exhibit antimicrobial activity against various bacterial and fungal strains. It has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, it has been shown to have anticancer properties, which may make it a potential candidate for the development of new cancer therapies.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2H-Tetrazole-2-propanenitrile, 5-(4-(phenylmethoxy)phenyl)- in lab experiments is its versatility. It can be easily synthesized and modified to produce derivatives with different biological activities. However, one of the limitations is its potential toxicity. Studies have shown that it can be toxic to certain cell types at high concentrations, which may limit its use in certain applications.
Future Directions
There are several potential future directions for the study of 2H-Tetrazole-2-propanenitrile, 5-(4-(phenylmethoxy)phenyl)-. One area of interest is the development of new derivatives with improved biological activity and reduced toxicity. Another area of interest is the investigation of its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to fully elucidate its mechanism of action and to determine its potential for use in combination with other drugs or therapies.
Synthesis Methods
The synthesis of 2H-Tetrazole-2-propanenitrile, 5-(4-(phenylmethoxy)phenyl)- can be achieved through a multi-step process. One of the most common methods involves the reaction of 4-(phenylmethoxy)benzaldehyde with ethyl cyanoacetate, followed by cyclization with hydrazine hydrate and sodium acetate. The resulting product is then treated with acetic anhydride to yield the final compound. Other methods have also been reported in the literature, including the use of different starting materials and reaction conditions.
Scientific Research Applications
2H-Tetrazole-2-propanenitrile, 5-(4-(phenylmethoxy)phenyl)- has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It has also been investigated as a potential inhibitor of various enzymes, such as carbonic anhydrase and acetylcholinesterase.
properties
CAS RN |
130019-22-6 |
|---|---|
Product Name |
2H-Tetrazole-2-propanenitrile, 5-(4-(phenylmethoxy)phenyl)- |
Molecular Formula |
C17H15N5O |
Molecular Weight |
305.33 g/mol |
IUPAC Name |
3-[5-(4-phenylmethoxyphenyl)tetrazol-2-yl]propanenitrile |
InChI |
InChI=1S/C17H15N5O/c18-11-4-12-22-20-17(19-21-22)15-7-9-16(10-8-15)23-13-14-5-2-1-3-6-14/h1-3,5-10H,4,12-13H2 |
InChI Key |
FWRQMAVAOSMPTQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NN(N=N3)CCC#N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NN(N=N3)CCC#N |
Other CAS RN |
130019-22-6 |
synonyms |
2H-Tetrazole-2-propanenitrile, 5-(4-(phenylmethoxy)phenyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



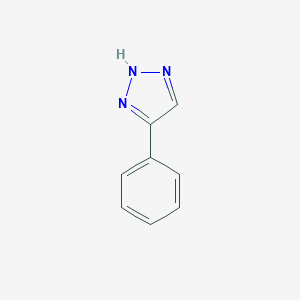
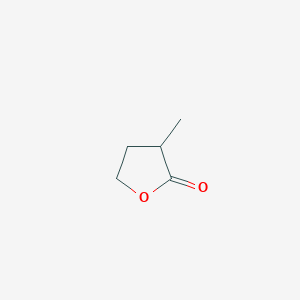
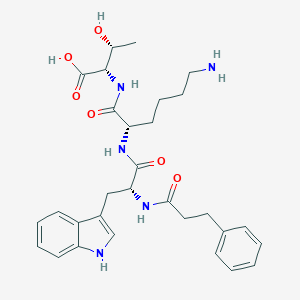
![1,7-Dimethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B162318.png)
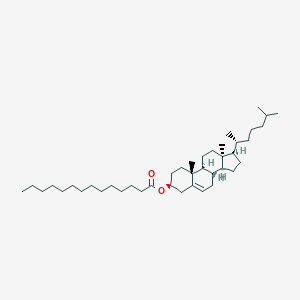
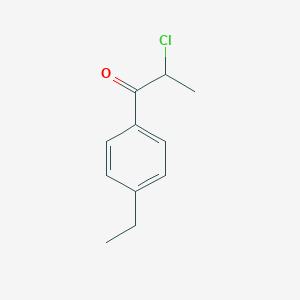
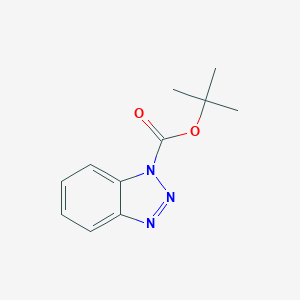
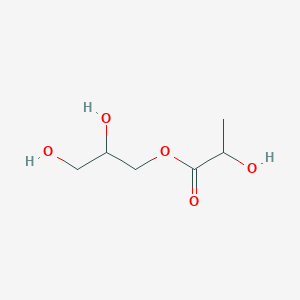
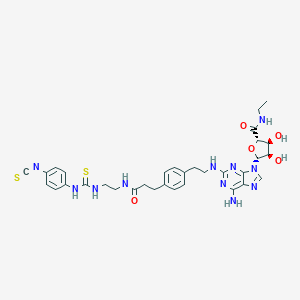
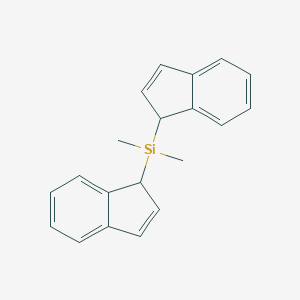
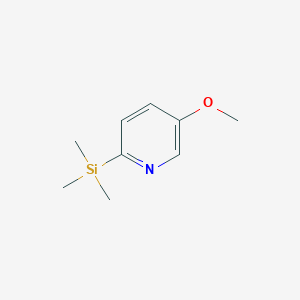
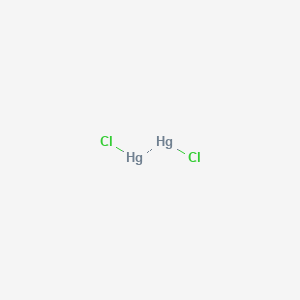
![3-(Hydrazinylmethyl)benzo[d]isoxazole](/img/structure/B162342.png)
